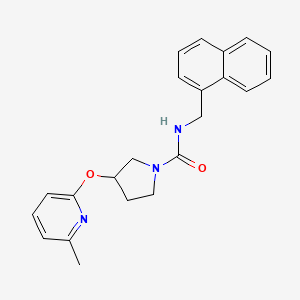
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a versatile chemical compound used in various scientific research fields. It serves as a building block in drug discovery, peptide synthesis, and bioconjugation. Its unique properties make it an essential tool for studying molecular interactions and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot procedure is efficient and yields the desired product in good quantities .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in bioconjugation studies to investigate molecular interactions.
Medicine: Serves as a precursor in drug discovery and development.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, facilitating the formation of peptide bonds and other molecular interactions. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Ethyl 2-aminothiazole-4-acetate: Used in the synthesis of heteroaryl-containing benzamide derivatives.
Uniqueness
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride stands out due to its unique combination of functional groups, which allows for versatile applications in various fields. Its ability to participate in multiple types of chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-4-15-10(14)8(5-7(2)3)12-9(13)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYAKXNZXDPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3aS,6aR)-2-(5-chloropyrazine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2436811.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1,7-dimethyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2436814.png)

![2-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2436818.png)

![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)




